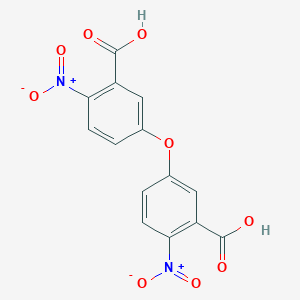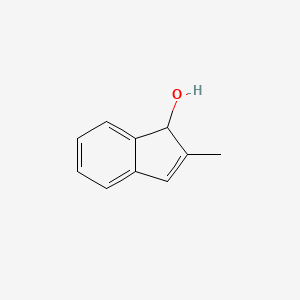
1H-Inden-1-ol, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Inden-1-ol, 2-methyl- is an organic compound belonging to the class of indenols It is characterized by a fused ring structure consisting of a benzene ring fused to a five-membered ring containing a hydroxyl group and a methyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Inden-1-ol, 2-methyl- can be synthesized through several methods. One common approach involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, which is then reduced to the corresponding alcohol and dehydrated to yield nitromethylindene. This intermediate can be further hydrogenated to produce 1H-Inden-1-ol, 2-methyl- .
Industrial Production Methods: Industrial production of 1H-Inden-1-ol, 2-methyl- typically involves the use of catalytic hydrogenation and cyclization reactions. The process may include the use of palladium on carbon (Pd/C) as a catalyst for hydrogenation and various acids for cyclization.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Inden-1-ol, 2-methyl- undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
1H-Inden-1-ol, 2-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Inden-1-ol, 2-methyl- involves its interaction with molecular targets and pathways within biological systems. The hydroxyl group and the aromatic ring structure allow it to participate in various biochemical reactions, potentially affecting cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- 1H-Inden-1-ol, 2,3-dihydro-3,3-dimethyl-
- 1H-Inden-1-ol, 2,3-dihydro-
- 1H-Inden-2-ol, 2,3-dihydro-1-methoxy-
Comparison: 1H-Inden-1-ol, 2-methyl- is unique due to the presence of a methyl group at the 2-position, which can influence its reactivity and biological activity. Compared to other indenols, this compound may exhibit different chemical and physical properties, making it suitable for specific applications .
Eigenschaften
IUPAC Name |
2-methyl-1H-inden-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-6,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESWHXSLZBSBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372969 |
Source


|
| Record name | 1H-Inden-1-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65680-38-8 |
Source


|
| Record name | 1H-Inden-1-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
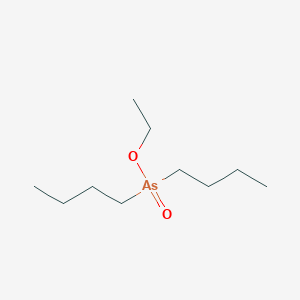
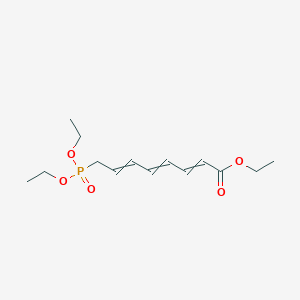
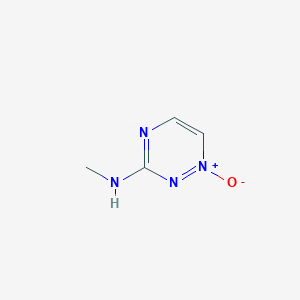
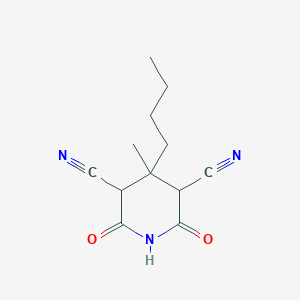

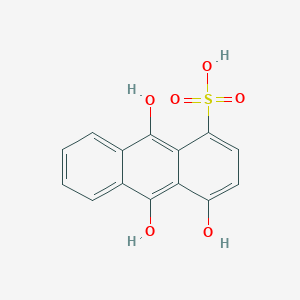
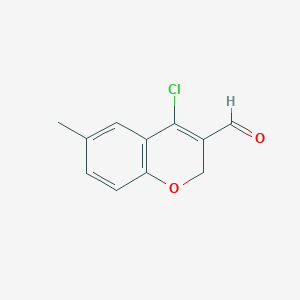
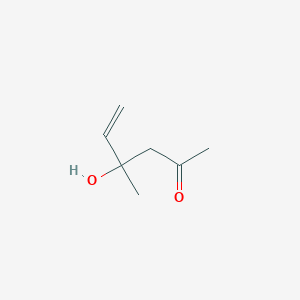
![2-[(E)-(Quinolin-8-yl)diazenyl]naphthalen-1-amine](/img/structure/B14488702.png)
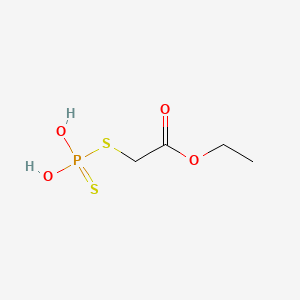
![Acetic acid;4-[2-(4-hydroxyphenyl)prop-1-enyl]phenol](/img/structure/B14488705.png)

![2-(2-Nitrophenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B14488713.png)
